molecular formula C17H28F3N7O9S B8176090 Arg-Gly-Asp-Cys (TFA)

Arg-Gly-Asp-Cys (TFA)

Cat. No.: B8176090
M. Wt: 563.5 g/mol
InChI Key: AJFGGKXZCJCXNM-YWUTZLAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arg-Gly-Asp-Cys (TFA) is a peptide compound that serves as the binding motif of fibronectin to cell adhesion molecules. It is known for its ability to inhibit platelet aggregation and fibrinogen binding . This compound is widely used in scientific research due to its significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Arg-Gly-Asp-Cys (TFA) typically involves solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process includes the following steps :

    Coupling: The amino acids are sequentially added to a solid support resin. Each amino acid is protected by an Fmoc group to prevent unwanted reactions.

    Deprotection: The Fmoc group is removed using a base, such as piperidine, to expose the amino group for the next coupling reaction.

    Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIPS) to prevent side reactions.

Industrial Production Methods

Industrial production of Arg-Gly-Asp-Cys (TFA) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Arg-Gly-Asp-Cys (TFA) undergoes various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can participate in substitution reactions, particularly at the amino and carboxyl termini.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for peptide bond formation.

Major Products

The major products formed from these reactions include disulfide-linked dimers (oxidation) and free thiol peptides (reduction).

Scientific Research Applications

Arg-Gly-Asp-Cys (TFA) has a wide range of applications in scientific research :

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its role in cell adhesion, migration, and wound healing.

    Medicine: Explored for its potential in developing anti-thrombotic therapies due to its ability to inhibit platelet aggregation.

    Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Mechanism of Action

Arg-Gly-Asp-Cys (TFA) exerts its effects by binding to cell adhesion molecules, specifically integrins. This interaction inhibits platelet aggregation and fibrinogen binding, thereby preventing blood clot formation . The molecular targets include integrin receptors on the cell surface, which play a crucial role in cell adhesion and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arg-Gly-Asp-Cys (TFA) is unique due to its specific sequence and ability to form disulfide bonds, which can enhance its stability and biological activity. Its ability to inhibit platelet aggregation and fibrinogen binding makes it particularly valuable in medical research and therapeutic applications .

Properties

IUPAC Name

(3S)-3-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27N7O7S.C2HF3O2/c16-7(2-1-3-19-15(17)18)12(26)20-5-10(23)21-8(4-11(24)25)13(27)22-9(6-30)14(28)29;3-2(4,5)1(6)7/h7-9,30H,1-6,16H2,(H,20,26)(H,21,23)(H,22,27)(H,24,25)(H,28,29)(H4,17,18,19);(H,6,7)/t7-,8-,9-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJFGGKXZCJCXNM-YWUTZLAHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28F3N7O9S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.